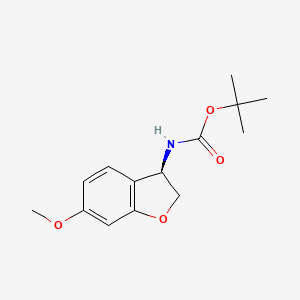

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[(3R)-6-methoxy-2,3-dihydro-1-benzofuran-3-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-11-8-18-12-7-9(17-4)5-6-10(11)12/h5-7,11H,8H2,1-4H3,(H,15,16)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXBTUMSVHBXOH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate typically involves the following steps:

Formation of the Benzofuran Ring: The initial step involves the formation of the benzofuran ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Carbamate Formation: The final step involves the formation of the carbamate group. This is typically achieved by reacting the benzofuran derivative with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Industry: The compound is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of ®-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to enzymes or receptors, leading to modulation of their activity. This can result in various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Target Compound:

- Core structure : 2,3-Dihydrobenzofuran (partially saturated furan ring).

- Substituents : 6-methoxy group (electron-donating), R-configured carbamate.

- Key features : Chiral center at the 3-position, tert-butyl carbamate for amine protection.

Comparable Compounds:

Racemic tert-butyl 2-(1-hydroxyethyl)phenylcarbamate (Compound 3, )

- Core structure : Phenyl ring (fully aromatic).

- Substituents : 1-hydroxyethyl group (polar, prone to further derivatization).

- Key features : Racemic mixture (R,S), lacks stereochemical purity; synthesized via NaBH₄ reduction (84% yield) .

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate () Core structure: Spiro[4.5]decane system (rigid, bicyclic). Substituents: Two nitrogen atoms in a spiro arrangement.

Ethyl 2-[(thiophen-3-ylmethyl)amino]acetate () Core structure: Ethyl ester with thiophene and amino groups. Substituents: Thiophene (sulfur-containing heterocycle) introduces π-electron richness. Key features: Lacks carbamate protection; amino group is free for reactivity, limiting stability .

Physicochemical and Reactivity Profiles

Target Compound :

- Solubility : Moderate (methoxy enhances polarity; tert-butyl reduces it).

- Stability : Boc group resists hydrolysis under mild conditions.

- Reactivity : Chiral center enables enantioselective coupling reactions.

Racemic Compound 3 (E1) :

Spirocyclic Carbamate (E2) :

Data Table: Key Comparative Features

Biological Activity

(R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate is a carbamate compound with significant potential in pharmacological applications. Its structure, featuring a tert-butyl group attached to a 6-methoxy-2,3-dihydrobenzofuran moiety, suggests various biological activities that warrant detailed investigation.

- Molecular Formula : C₁₄H₁₉NO₄

- Molecular Weight : 265.31 g/mol

- CAS Number : 2135331-29-0

The compound's unique structure contributes to its interaction with biological targets, particularly cannabinoid receptors. This section explores its biological activities, focusing on its pharmacological implications.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities:

Structure-Activity Relationship (SAR)

The biological activity of carbamates can be influenced significantly by their structural features. Below is a comparison table highlighting similar compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| (S)-tert-butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate | Enantiomer with opposite chirality | Potentially different biological activity |

| (R)-tert-butyl (5-fluoro-2,3-dihydrobenzofuran-3-yl)carbamate | Fluorine substitution at position 5 | Enhanced lipophilicity and receptor binding |

| (R)-tert-butyl (4-hydroxy-2,3-dihydrobenzofuran-3-yl)carbamate | Hydroxyl group at position 4 | Increased hydrophilicity may affect solubility and bioavailability |

These variations illustrate how modifications in the structure can lead to differences in biological activity, which is crucial for optimizing therapeutic efficacy.

Case Studies and Research Findings

-

Antitumor Activity Evaluation : In a study evaluating the antitumor potential of newly synthesized compounds similar to those within the benzofuran class, several derivatives were tested against human lung cancer cell lines using both 2D and 3D culture methods. Compounds demonstrated varying degrees of cytotoxicity with some showing promising results against A549 and HCC827 cells .

- Table 1 : Cytotoxicity IC50 Values for Selected Compounds

| Compound | Cell Line | IC50 Value (μM) |

|----------|-----------|------------------|

| Compound 5 | A549 | 6.26 ± 0.33 |

| Compound 6 | HCC827 | 6.48 ± 0.11 |

| Compound 9 | NCI-H358 | Moderate Activity |

- Table 1 : Cytotoxicity IC50 Values for Selected Compounds

- Mechanism of Action Studies : The mechanism by which these compounds exert their effects often involves interactions with DNA or cell signaling pathways. For instance, compounds have been shown to bind within the minor groove of AT-DNA, suggesting a potential mechanism for their antitumor activity .

Q & A

Q. What are the standard synthetic routes for preparing (R)-tert-Butyl (6-methoxy-2,3-dihydrobenzofuran-3-yl)carbamate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves carbamate formation via Boc-protection of an amine precursor. A general procedure (e.g., General Procedure A from ) uses Boc₂O (di-tert-butyl dicarbonate) in the presence of a base (e.g., Na₂CO₃) in polar aprotic solvents like DMF at 80°C. Optimization factors include:

- Catalyst/base selection : Na₂CO₃ is preferred for mild conditions.

- Solvent choice : DMF facilitates solubility of intermediates.

- Temperature control : Elevated temperatures (80°C) improve reaction rates but may risk racemization in chiral centers .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Boc protection | Boc₂O, Na₂CO₃, DMF, 80°C | 100% | |

| Cyclization | 2,2,2-Trichloro-1-(pyrrolyl)ethanone, DMF, 80°C | 39.5% |

Q. How is the stereochemical integrity of the (R)-configuration validated during synthesis?

Methodological Answer:

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : Confirm regiochemistry via coupling constants (e.g., J = 14.8 Hz for diastereotopic protons in ).

- IR spectroscopy : Identify carbamate C=O stretches (~1680–1700 cm⁻¹) and NH vibrations (~3300 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peaks (e.g., ESI-MS for MW validation).

Advanced Research Questions

Q. How can contradictory data between NMR and X-ray crystallography be resolved for structural elucidation?

Methodological Answer: Discrepancies may arise from dynamic effects (e.g., rotamers in solution) versus static crystal structures. Strategies include:

Q. What strategies mitigate racemization during functionalization of the dihydrobenzofuran core?

Methodological Answer:

- Low-temperature reactions : Minimize thermal energy to preserve chirality.

- Steric protection : Use bulky groups (e.g., tert-butyl in Boc) to shield the reactive center.

- Enantioselective catalysis : Employ chiral catalysts (e.g., Rh or Pd complexes) for asymmetric functionalization, as seen in related carbamate syntheses () .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Q. What are the challenges in scaling up enantioselective syntheses while maintaining optical purity?

Methodological Answer:

- Purification : Chiral chromatography or crystallization (e.g., ’s use of tert-butyl groups for improved crystallinity).

- Process analytical technology (PAT) : Monitor enantiomeric excess (ee) in real-time via inline IR or Raman spectroscopy.

- Kinetic resolution : Optimize reaction kinetics to favor desired enantiomer formation .

Q. Table 2: Key Spectral Data for Structural Confirmation

| Technique | Key Signals | Reference |

|---|---|---|

| ¹H NMR | δ 1.38 (s, 9H, C(CH₃)₃), 6.94 (d, J = 7.9 Hz, NH) | |

| IR | ν 1684 cm⁻¹ (C=O), 1514 cm⁻¹ (N–H bend) | |

| X-ray | Crystallographic R-factor < 5% (SHELXL refinement) |

Q. How does the methoxy group in the dihydrobenzofuran ring influence electronic properties?

Methodological Answer:

- Electron-donating effects : The methoxy group increases electron density on the aromatic ring, altering reactivity in electrophilic substitution.

- Hammett analysis : Quantify substituent effects using σₚ values (σₚ = -0.27 for OCH₃).

- UV-Vis spectroscopy : Observe bathochromic shifts in π→π* transitions due to conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.